molecular formula C10H14N2O3 B2777901 tert-Butyl (3-hydroxypyridin-2-yl)carbamate CAS No. 902835-93-2

tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Cat. No. B2777901
M. Wt: 210.233
InChI Key: BPSPUTQMBTUUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (3-hydroxypyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 902835-93-2. It has a molecular weight of 210.23 and its IUPAC name is tert-butyl (3-hydroxypyridin-2-yl)carbamate .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (3-hydroxypyridin-2-yl)carbamate” is C10H14N2O3 . The InChI code for this compound is 1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 337.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 157.9±23.7 °C . The compound has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “tert-Butyl (3-hydroxypyridin-2-yl)carbamate” is a chemical compound used in the field of organic synthesis .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound might be used as a reagent or intermediate in the synthesis of other complex organic compounds .
    • Results or Outcomes : The outcomes of its use would also depend on the specific synthesis. In general, the use of this compound could facilitate the synthesis of other compounds or improve the efficiency or yield of a synthesis .
  • Synthesis of Natural Product Jaspine B

    • Application : “®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines, was synthesized from L-Serine .
    • Method of Application : The synthesis involved seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction and deprotection .
    • Results or Outcomes : The overall yield was 41% .
  • Synthesis of Functional Cationic Polymers and Antimicrobial Agents

    • Application : This compound can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound might be used as a reagent or intermediate in the synthesis of these polymers .
    • Results or Outcomes : The outcomes of its use would also depend on the specific synthesis. In general, the use of this compound could facilitate the synthesis of functional cationic polymers and antimicrobial agents .
  • Synthesis of N-Boc-protected Anilines

    • Application : “tert-Butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound might be used as a reagent or intermediate in the synthesis of N-Boc-protected anilines .
    • Results or Outcomes : The outcomes of its use would also depend on the specific synthesis. In general, the use of this compound could facilitate the synthesis of N-Boc-protected anilines .
  • Chemoselective Tert-butoxycarbonylation Reagent

    • Application : The use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound might be used as a reagent in the tert-butoxycarbonylation of aromatic and aliphatic amines .
    • Results or Outcomes : The outcomes of its use would also depend on the specific synthesis. In general, the use of this compound could facilitate the synthesis of aromatic and aliphatic amines .
  • Synthesis of Piperidine Derivatives
    • Application : This compound can be used for the synthesis of protected amines from piperidine derivatives .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound might be used as a reagent or intermediate in the synthesis of these derivatives .
    • Results or Outcomes : The outcomes of its use would also depend on the specific synthesis. In general, the use of this compound could facilitate the synthesis of piperidine derivatives .

Safety And Hazards

The safety information for “tert-Butyl (3-hydroxypyridin-2-yl)carbamate” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(3-hydroxypyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSPUTQMBTUUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.